3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS No.: 2034479-99-5
Cat. No.: VC7737273
Molecular Formula: C15H18N6O3S
Molecular Weight: 362.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034479-99-5 |
|---|---|
| Molecular Formula | C15H18N6O3S |
| Molecular Weight | 362.41 |
| IUPAC Name | 3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C15H18N6O3S/c1-11-19-14(10-20(11)2)25(22,23)21-7-3-4-12(9-21)24-15-13(8-16)17-5-6-18-15/h5-6,10,12H,3-4,7,9H2,1-2H3 |
| Standard InChI Key | PKSOBMVYZSKYNK-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Introduction
The compound 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule featuring a pyrazine ring, a piperidine moiety, and an imidazole group linked by a sulfonyl group. This structure suggests potential applications in medicinal chemistry, particularly due to its diverse functional groups that can interact with biological targets.
Synthesis
The synthesis of 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile would likely involve multi-step reactions, similar to other complex organic compounds. These steps might include:
-
Formation of the piperidine-imidazole sulfonyl intermediate.
-
Introduction of the pyrazine ring.
-
Incorporation of the nitrile group.
Biological Activity
Given its structural features, 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may exhibit biological activity relevant to pharmaceutical applications. The presence of a sulfonyl group and imidazole moiety could facilitate interactions with enzymes or receptors, potentially modulating biochemical pathways.
Research Findings and Potential Applications
While specific research findings on 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile are not available, compounds with similar structures have shown promise in medicinal chemistry. For instance, sulfonamide derivatives are known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Data Tables
Due to the lack of specific data on 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, the following table provides general information on related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume